molecular formula C11H14INO B8699634 N-(3-iodophenyl)oxan-4-amine

N-(3-iodophenyl)oxan-4-amine

Cat. No.: B8699634
M. Wt: 303.14 g/mol
InChI Key: FMRGTGZXMJEWEM-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)oxan-4-amine is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group linked to a 3-iodophenyl moiety. This structure combines the electron-rich aromatic system of iodobenzene with the conformational flexibility of the oxane ring, making it a candidate for applications in medicinal chemistry and materials science. The iodine atom introduces steric bulk and polarizability, which can influence binding affinity in biological systems or modulate electronic properties in materials .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-(3-iodophenyl)oxan-4-amine

InChI

InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2

InChI Key

FMRGTGZXMJEWEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-(3-iodophenyl)oxan-4-amine and its halogenated analogs:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound Iodine (I) ~317.1 Not reported Low in water* Bulky iodine enhances polarizability
N-(3-Bromophenyl)oxan-4-amine Bromine (Br) ~270.1 Not reported Moderate in DMSO Smaller halogen, lower molecular weight
4-(3-Chlorophenyl)oxan-4-amine HCl Chlorine (Cl) ~246.7 (free base) Not reported High in polar solvents Hydrochloride salt improves solubility
N-(2,5-Dimethylphenyl)oxan-4-amine HCl Methyl (CH₃) ~228.7 (free base) Not reported Moderate in ethanol Electron-donating groups alter electronic profile

*Estimated based on halogenated analogs; iodine’s hydrophobicity likely reduces aqueous solubility compared to Cl/Br derivatives .

Stability and Reactivity

  • Iodine Derivatives : Prone to light-induced degradation due to the weak C–I bond. Stability studies for this compound would require inert storage conditions.
  • Chlorine/Bromine Derivatives : More stable under ambient conditions, with bromine offering a balance between reactivity and stability for further functionalization .

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